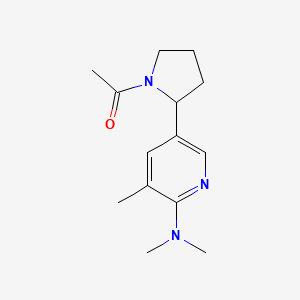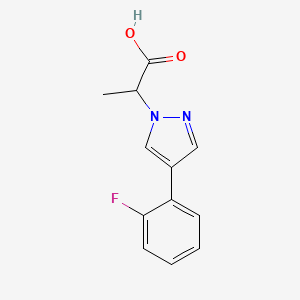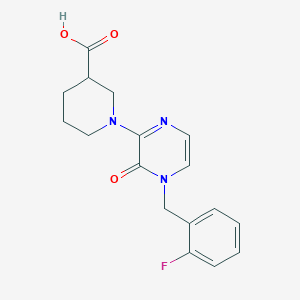
6-(4-Ethylpiperazin-1-yl)-2-methylnicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Ethylpiperazin-1-yl)-2-methylnicotinonitrile is a heterocyclic compound that features a piperazine ring substituted with an ethyl group and a nicotinonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Ethylpiperazin-1-yl)-2-methylnicotinonitrile typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts.
Substitution with Ethyl Group: The ethyl group is introduced via alkylation reactions using ethyl halides under basic conditions.
Attachment of Nicotinonitrile Moiety: The final step involves the coupling of the piperazine derivative with a nicotinonitrile precursor, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
6-(4-Ethylpiperazin-1-yl)-2-methylnicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
6-(4-Ethylpiperazin-1-yl)-2-methylnicotinonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its biological activity.
Biological Studies: The compound is used in studies to understand its effects on various biological pathways and targets.
Pharmaceutical Research: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: The compound is used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 6-(4-Ethylpiperazin-1-yl)-2-methylnicotinonitrile involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
- 6-(4-Methylpiperazin-1-yl)-2-methylnicotinonitrile
- 6-(4-Propylpiperazin-1-yl)-2-methylnicotinonitrile
- 6-(4-Butylpiperazin-1-yl)-2-methylnicotinonitrile
Uniqueness
6-(4-Ethylpiperazin-1-yl)-2-methylnicotinonitrile is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. The ethyl group on the piperazine ring may enhance its lipophilicity and influence its interaction with biological targets compared to other similar compounds .
Propiedades
Fórmula molecular |
C13H18N4 |
|---|---|
Peso molecular |
230.31 g/mol |
Nombre IUPAC |
6-(4-ethylpiperazin-1-yl)-2-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C13H18N4/c1-3-16-6-8-17(9-7-16)13-5-4-12(10-14)11(2)15-13/h4-5H,3,6-9H2,1-2H3 |
Clave InChI |
SAVNRZXMJSPDMB-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCN(CC1)C2=NC(=C(C=C2)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





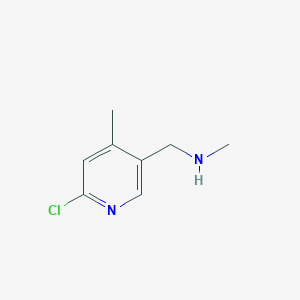
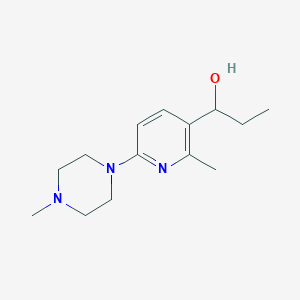
![2-(4-Oxo-2-(pyridin-4-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11797968.png)

